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molecular formula C8H19NO B8710688 2-Octanol, 1-amino- CAS No. 4255-35-0

2-Octanol, 1-amino-

Cat. No. B8710688
M. Wt: 145.24 g/mol
InChI Key: MPGVRLGIUWFEPA-UHFFFAOYSA-N
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Patent
US04749503

Procedure details

In an alternate synthesis scheme for n-hexyl ethanolamine, the ethoxylation steps remained the same as above in sequence, temperature and pressure. However, the preferred weight fraction of n-hexyl amine to ethylene oxide was lowered to approximately 88 pounds n-hexyl amine to 12 pounds ethylene oxide to yield 100 pounds of reaction mass. The weight ratio of mono to di ethoxylates in the reaction mass was approximately 4.0-4.2 mono to 1.0 di. The purification section was also the same except the process was stopped after removal of n-hexyl amine overhead. The final bottoms fraction contained n-hexyl ethanolamine and some diethoxylates byproducts (less than 20% by weight).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:7]([CH2:9][NH2:10])O)[CH2:2][CH2:3][CH2:4]CC.C(N)CCCCC.[CH2:18]1[O:20][CH2:19]1>>[CH2:9]([NH:10][CH2:18][CH2:19][OH:20])[CH2:7][CH2:1][CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C(O)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
100 pounds of reaction mass
CUSTOM
Type
CUSTOM
Details
after removal of n-hexyl amine overhead

Outcomes

Product
Name
Type
Smiles
C(CCCCC)NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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